Dysidine

Description

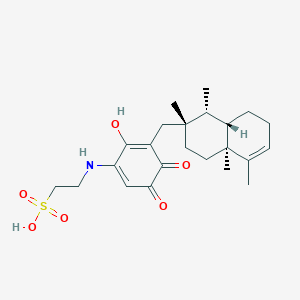

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H33NO6S |

|---|---|

Molecular Weight |

451.6 g/mol |

IUPAC Name |

2-[[5-[[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]methyl]-6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C23H33NO6S/c1-14-6-5-7-17-15(2)22(3,8-9-23(14,17)4)13-16-20(26)18(12-19(25)21(16)27)24-10-11-31(28,29)30/h6,12,15,17,24,26H,5,7-11,13H2,1-4H3,(H,28,29,30)/t15-,17+,22-,23-/m1/s1 |

InChI Key |

JUZCKAMLAZUOHD-CIVZFWGOSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)CC3=C(C(=CC(=O)C3=O)NCCS(=O)(=O)O)O)C)C |

Canonical SMILES |

CC1C2CCC=C(C2(CCC1(C)CC3=C(C(=CC(=O)C3=O)NCCS(=O)(=O)O)O)C)C |

Synonyms |

dysidine |

Origin of Product |

United States |

Isolation and Natural Occurrence of Dysidine

Identification of Dysidea Species as Primary Biogenic Sources

The genus Dysidea, belonging to the family Dysideidae, is widely distributed in marine environments and is known for producing a rich diversity of secondary metabolites, including terpenes, alkaloids, and sterols. nih.gov Within this genus, specific species have been identified as the primary natural sources of Dysidine.

The marine sponge Dysidea villosa is the principal and most well-documented biogenic source of this compound. nih.govnih.gov Research conducted on specimens of D. villosa collected from the Hainan sponge in the South China Sea has led to the successful isolation of this sesquiterpene quinone. nih.govnih.gov The identification of this compound from this particular species has been a focal point of studies investigating the chemical constituents of marine sponges in this region.

While the genus Dysidea is a recognized source of a wide array of natural products, including various sesquiterpenes, the available scientific literature to date has specifically identified Dysidea villosa as the source of this compound. nih.govnih.gov Chemical investigations of other species within the Dysidea genus, such as Dysidea avara, Dysidea frondosa, and unspecified Dysidea sp., have yielded other novel compounds like avarol, frondoplysins, and various sesterterpenoids, but not this compound itself. nih.govmdpi.com Therefore, while the broader genus is chemically diverse, Dysidea villosa remains the only confirmed source of this compound based on current research findings.

Methodologies for Natural Product Isolation

The isolation of this compound from its natural marine source involves a multi-step process that begins with the collection of the sponge biomass and culminates in the purification of the target compound. This process relies on established techniques in natural product chemistry.

The initial step in isolating this compound from Dysidea villosa involves the extraction of the sponge's chemical constituents. A common method begins with the lyophilization (freeze-drying) of the collected sponge material to remove water. The dried biomass is then exhaustively extracted with an organic solvent, such as acetone (B3395972).

Following the initial extraction, a liquid-liquid partitioning process is employed to separate compounds based on their polarity. The acetone extract is typically partitioned between diethyl ether (Et2O) and water (H2O), and subsequently between n-butanol (n-BuOH) and water. This fractionation allows for the enrichment of compounds with specific solubility properties, with this compound being concentrated in the n-BuOH-soluble portion.

A summary of a typical extraction process for this compound from Dysidea villosa is presented in the table below.

| Step | Procedure | Purpose |

| 1. Preparation | Lyophilization of the sponge biomass (D. villosa). | To remove water and prepare the sample for solvent extraction. |

| 2. Extraction | Exhaustive extraction of the dried sponge with acetone. | To dissolve the secondary metabolites from the sponge tissue. |

| 3. Partitioning | The acetone extract is partitioned between H2O and Et2O. | To separate compounds based on their polarity. |

| 4. Further Partitioning | The aqueous layer is then partitioned with n-BuOH. | To further fractionate the extract and isolate compounds of intermediate polarity. |

The final stage in the isolation of this compound involves chromatographic techniques to purify the compound from the enriched n-BuOH fraction. Column chromatography is a principal method used for this purpose. Specifically, Sephadex LH-20 column chromatography has been successfully employed to yield pure this compound. This size-exclusion chromatography resin is effective in separating small organic molecules.

In a documented isolation, the n-BuOH-soluble portion of the extract was subjected to Sephadex LH-20 column chromatography to afford this compound with a purity exceeding 99.5%. nih.gov The yield of this compound from the dried sponge was reported to be approximately 0.041%. nih.gov

The following table outlines the chromatographic purification step.

| Chromatographic Method | Stationary Phase | Outcome |

| Column Chromatography | Sephadex LH-20 | Isolation of pure this compound from the n-BuOH fraction. |

Structural Elucidation and Advanced Spectroscopic Characterization of Dysidine

Overview of the Sesquiterpene Quinone Core Architecture

Dysidine is classified as a sesquiterpenoid aminoquinone, a class of natural products characterized by a sesquiterpene unit linked to an amino-substituted quinone moiety. ebi.ac.ukunila.ac.id Its intricate structure is composed of several key components that contribute to its chemical properties.

The foundation of this compound's structure is a sesquiterpene unit based on a rearranged drimane (B1240787) skeleton. ebi.ac.ukresearchgate.net This bicyclic framework is a common feature in a variety of marine-derived meroterpenoids. The specific arrangement and stereochemistry of the drimane core in this compound have been established through detailed analysis of its spectroscopic data, distinguishing it from related compounds like avarol, which also possesses a rearranged drimane skeleton. acs.org

Fused to the sesquiterpene skeleton is a substituted 1,4-benzoquinone (B44022) ring. ebi.ac.uk Specifically, this compound is a derivative of 5-amino-2-hydroxy-3-methyl-1,4-benzoquinone. ebi.ac.uk The sesquiterpene moiety is attached to the methyl group of this quinone core. ebi.ac.uk The presence of the amino group on the quinone ring classifies this compound as an aminoquinone, a structural feature that is crucial to its chemical nature. unila.ac.idscispace.com This aminoquinone portion of the molecule is often indicated by characteristic absorptions in UV and IR spectroscopy. unila.ac.idjst.go.jp

Further functionalization of the molecule includes the presence of both sulfonyl and hydroxyl groups. A hydroxyl (-OH) group is located on the quinone ring. ebi.ac.uk A distinctive feature of this compound is a 2-sulfoethyl group appended to the amino substituent, rendering it an organosulfonic acid. ebi.ac.uk The presence of the sulfonyl group is a relatively rare feature in natural products but has been identified in other marine metabolites.

Advanced Spectroscopic Techniques for Structural Determination

The definitive structure of this compound was elucidated through the application of modern, high-resolution spectroscopic methods. pharmaknowledgeforum.com These non-destructive analytical techniques provide detailed information about the molecular formula and the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy was the primary tool used to establish the complex structure of this compound. researchgate.netacs.org While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the types and number of protons and carbons, the complexity of this compound necessitated the use of two-dimensional (2D) NMR techniques for a complete assignment. weebly.com

Research findings indicate that the full planar structure and relative stereochemistry were established using a suite of 2D NMR experiments. ebi.ac.ukacs.org These experiments typically include:

COSY (Correlation Spectroscopy): Used to identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons and helping to piece together molecular fragments. unila.ac.idacs.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons. unila.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the individual spin systems and linking the sesquiterpene unit to the aminoquinone core. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. acs.org

Through the detailed analysis of these correlations, researchers were able to unambiguously connect the rearranged drimane skeleton to the aminoquinone moiety and confirm the positions of all substituents. acs.orgjst.go.jp

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its molecular formula. pharmaknowledgeforum.com For this compound, HRMS analysis was essential to establish its elemental composition as C₂₃H₃₃NO₆S. jst.go.jp This technique provides an exact mass measurement with a high degree of accuracy, distinguishing the target compound from other molecules that might have the same nominal mass. This confirmation of the molecular formula is a critical step that complements the connectivity data provided by NMR spectroscopy. pharmaknowledgeforum.com

Biosynthetic Pathways and Precursor Studies of Dysidine

Proposed Biosynthetic Origins within Marine Sponges

Dysidine is a sesquiterpenoid, a class of natural products typically derived from farnesyl pyrophosphate (FPP) bioinformatics.nl. The isolation of this compound from Dysidea sponges strongly suggests that these marine organisms, or their associated symbionts, possess the necessary enzymatic machinery for its production nih.govebi.ac.ukresearchgate.netresearchgate.net. Marine sponges are well-known producers of a diverse array of secondary metabolites, many of which are believed to be synthesized by symbiotic bacteria or other microorganisms living within the sponge tissue. While the specific cellular location of this compound biosynthesis (sponge cells vs. symbionts) is not definitively established in the provided search results, the consistent isolation from Dysidea species points to a close biological relationship nih.govebi.ac.ukresearchgate.netresearchgate.net.

Enzymatic Transformations and Intermediates

The biosynthesis of sesquiterpenoids from FPP involves a series of enzymatic cyclization and modification steps bioinformatics.nl. While the precise enzymatic pathway leading to this compound has not been fully elucidated in the provided information, the structural features of this compound offer clues about potential transformations. The sesquiterpene core is likely formed by the cyclization of FPP, catalyzed by a sesquiterpene synthase bioinformatics.nl. The presence of the substituted benzoquinone moiety suggests the involvement of enzymes that modify aromatic precursors. The incorporation of the amino group and the sulfoethyl group indicates further enzymatic functionalization, potentially involving transaminases and enzymes related to sulfur metabolism.

Based on the structure of this compound, a hypothetical biosynthetic pathway might involve:

Formation of FPP from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), common precursors in terpene biosynthesis.

Cyclization of FPP by a specific sesquiterpene synthase to form the rearranged drimane-like skeleton observed in this compound and related compounds like bolinaquinone (B1246664) and dysidenones ebi.ac.ukresearchgate.net.

Introduction of the benzoquinone moiety, possibly through the shikimate pathway or a related route, followed by prenylation with the sesquiterpene unit.

Further modifications of the quinone ring, including hydroxylation and methylation.

Introduction of the amino group and subsequent attachment of the sulfoethyl moiety.

Detailed research findings on specific enzymatic steps and isolated intermediates in this compound biosynthesis are limited in the provided search results. However, studies on the biosynthesis of other marine sesquiterpenoids and quinones from sponges provide relevant context scielo.brmdpi.comnih.gov.

Comparative Biosynthesis with Related Sesquiterpenoids

This compound shares a rearranged drimane (B1240787) skeleton with other compounds isolated from Dysidea sponges, such as bolinaquinone and dysidenones A and B ebi.ac.ukresearchgate.net. This structural similarity suggests a common early biosynthetic origin from a shared sesquiterpene precursor derived from FPP bioinformatics.nl. The diversification into this compound, bolinaquinone, and dysidenones likely occurs through differential enzymatic modifications of this common intermediate. Bolinaquinone, for instance, is a sesquiterpene quinone, while dysidenones are sesquiterpene cyclopentenones ebi.ac.ukresearchgate.net. The presence of the amino and sulfoethyl groups in this compound represents further functionalization not observed in bolinaquinone or dysidenones. Comparative biosynthetic studies of these related compounds could help to elucidate the specific enzymes and pathways responsible for the unique structural features of this compound.

Data on the isolation of these related compounds from Dysidea species highlights their co-occurrence, supporting the idea of shared biosynthetic machinery.

| Compound | Source Sponge Species | Structural Class |

|---|---|---|

| This compound | Dysidea sp., Dysidea villosa nih.govebi.ac.uknih.gov | Sesquiterpenoid Aminoquinone |

| Bolinaquinone | Dysidea sp., Dysidea villosa ebi.ac.ukresearchgate.netmdpi.com | Sesquiterpene Quinone |

| Dysidenones A/B | Dysidea sp. ebi.ac.ukresearchgate.net | Sesquiterpene Cyclopentenones |

Implications for Synthetic Biology and Bioproduction

Understanding the biosynthetic pathway of this compound has significant implications for synthetic biology and bioproduction efforts. If the genes encoding the enzymes involved in this compound biosynthesis can be identified and characterized, it may be possible to reconstitute the pathway in a heterologous host organism, such as bacteria or yeast a-star.edu.sgneptjournal.comstanford.edu. This could provide a sustainable and scalable method for producing this compound, which is otherwise obtained in limited quantities from wild sponges nih.govebi.ac.ukresearchgate.netresearchgate.net.

Synthetic biology approaches, including metabolic engineering and directed evolution, could be employed to optimize the production of this compound in engineered microorganisms a-star.edu.sgneptjournal.comstanford.edunih.gov. This could involve enhancing the flux through the pathway, improving enzyme efficiency, or eliminating competing pathways. Furthermore, understanding the enzymes involved could allow for the biosynthesis of this compound analogs with potentially improved properties.

Bioproduction of marine natural products through synthetic biology offers an attractive alternative to traditional harvesting from marine organisms, which can be environmentally disruptive and limited by supply nih.gov.

Synthetic Approaches and Chemical Modification of Dysidine

Challenges and Strategies in Total Synthesis of Dysidine Core Structure

Semisynthetic Derivatization Strategies

Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to produce derivatives. This approach leverages the complex scaffold provided by nature, which can be challenging to build from scratch through total synthesis. Semisynthetic strategies are valuable for improving the pharmacological properties of natural products, such as solubility or metabolic stability, and for exploring structure-activity relationships nih.gov.

While specific detailed examples of semisynthetic derivatization of this compound are not extensively described in the provided information, the general principle involves chemically modifying functional groups present on the this compound structure. As a sesquiterpene quinone, this compound contains functional groups such as hydroxyl groups, a quinone ring, and an amino group (based on the description of this compound as a sesquiterpenoid aminoquinone) mdpi.comnih.gov. These functional groups can be targets for chemical modifications, such as acylation, alkylation, or conjugation, to create semisynthetic analogues with potentially altered biological activities or improved properties. The study of semisynthetic derivatives is a common approach in marine natural product research to identify compounds with enhanced therapeutic potential researchgate.netnih.gov.

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how modifications to a molecule's structure affect its biological activity. For this compound, which has shown promising PTP1B inhibitory activity nih.govmdpi.comscribd.com, SAR studies would involve designing and synthesizing a series of analogues with targeted structural variations.

Although detailed synthetic procedures for this compound analogues are not provided, the concept is well-established in the study of other bioactive compounds. For example, SAR studies on analogues of other natural products have involved modifications to core ring structures and peripheral substituents to understand their impact on activity rsc.orgnih.govnih.govnih.govresearchgate.netsigmaaldrich.com. The findings from such SAR studies can guide the rational design of more potent and selective inhibitors.

Chemical Reactivity and Stability Investigations

The chemical reactivity and stability of this compound are important considerations for its handling, formulation, and potential therapeutic use. As a quinone-containing compound, this compound's reactivity is influenced by the inherent properties of the quinone moiety. Quinones are known to participate in redox reactions, acting as electron acceptors, and can undergo reactions with nucleophiles researchgate.net. This reactivity can be relevant to its biological activity, such as the inhibition of PTP1B nih.gov.

Investigations into the chemical stability of this compound would assess its susceptibility to degradation under various conditions, including different pH levels, temperatures, light exposure, and in the presence of oxygen or other reactive species. Organic molecules, in general, can undergo degradation through various pathways, with oxidation and hydrolysis being common examples ipinnovative.com. The quinone structure in this compound makes it potentially susceptible to redox cycling and oxidative degradation.

Understanding the chemical reactivity and stability profile of this compound is crucial for developing appropriate methods for its isolation, purification, storage, and formulation to ensure its integrity and biological activity. While specific detailed studies on the degradation pathways or kinetic stability of this compound were not found, the general principles of quinone chemistry and drug stability are applicable researchgate.netipinnovative.com.

Molecular Mechanisms of Action and Biological Target Engagement of Dysidine

Modulation of Insulin (B600854) Signaling Pathway

The marine natural product, dysidine, has been identified as a modulator of the insulin signaling pathway. nih.gov Its effects are primarily attributed to its ability to inhibit protein tyrosine phosphatases (PTPs), which are negative regulators of this critical metabolic cascade. nih.govnih.gov By interfering with these enzymes, this compound effectively enhances insulin sensitivity and promotes glucose utilization in cellular models. nih.govresearchgate.net

This compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a crucial role in downregulating the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. nih.govnih.gov The inhibition of PTP1B is a key therapeutic strategy for type 2 diabetes, and this compound's activity in this area has drawn significant scientific attention. nih.govnih.gov Studies have demonstrated that this compound inhibits PTP1B in a dose-dependent manner. nih.gov

The development of selective PTP1B inhibitors is challenging due to the highly conserved nature of the active (orthosteric) site among all PTP family members. plos.org Targeting allosteric sites, which are less conserved, offers a promising strategy to achieve inhibitor specificity. plos.orgdrugdiscoverytrends.com Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that prevents the enzyme from functioning correctly. drugdiscoverytrends.comnih.gov This mechanism can lock the enzyme in an inactive "open" conformation, preventing the catalytic WPD loop from closing over the substrate. plos.orgnih.gov

While detailed structural studies specifically characterizing this compound's binding to PTP1B are part of ongoing research, its non-competitive or mixed-type inhibition kinetics strongly suggest that it does not compete directly with the substrate at the active site, a hallmark of allosteric interaction. nih.govfrontiersin.orgnih.govmdpi.com This mode of action is advantageous as it can lead to higher selectivity and reduced off-target effects. drugdiscoverytrends.com

Kinetic analyses have been instrumental in defining the inhibitory mechanism of this compound against PTP1B. Studies have shown that this compound acts as a slow-binding inhibitor. nih.gov This means that the inhibition of the enzyme's activity occurs gradually over time, rather than instantaneously upon binding. nih.gov The kinetic profile of this compound is consistent with a non-competitive or mixed-type inhibition model, further supporting the hypothesis of an allosteric mechanism. nih.govnih.gov In one study, this compound exhibited potent inhibitory activity against PTP1B with an IC₅₀ value of 1.5 µmol/L. nih.gov

An essential characteristic of a clinically viable PTP1B inhibitor is its selectivity over other related phosphatases to avoid unwanted side effects. frontiersin.org T-cell protein tyrosine phosphatase (TCPTP) is the most closely related homolog to PTP1B, sharing 72% sequence identity in their catalytic domains. frontiersin.org CD45 is another important PTP involved in T-cell activation. nih.gov

This compound has demonstrated moderate selectivity for PTP1B over these other phosphatases. nih.gov This preferential inhibition is a significant finding, as non-selective inhibition could lead to undesirable biological consequences. nih.govfrontiersin.org

Table 1: Inhibitory Selectivity of this compound Against Various PTPs This table presents interactive data. Click on headers to sort or filter.

| Compound | PTP1B IC₅₀ (µmol/L) | TCPTP IC₅₀ (µmol/L) | CD45 IC₅₀ (µmol/L) |

|---|---|---|---|

| This compound | 1.5 ± 0.4 | 4.2 ± 0.3 | 7.6 ± 1.3 |

Data sourced from Zhang, Y., et al. (2009). nih.gov

In line with its PTP1B inhibitory activity, this compound has been shown to significantly promote glucose uptake in fully differentiated 3T3-L1 adipocytes, a standard cell model for studying glucose metabolism. nih.govresearchgate.netresearchgate.net By inhibiting PTP1B, this compound enhances the insulin signaling cascade, which in turn facilitates the transport of glucose into the cells. nih.gov The effect of this compound on glucose uptake is dose-dependent, and at a concentration of 20 µmol/L, its potency was observed to be nearly equivalent to that of insulin (17 nmol/L). nih.govresearchgate.net This demonstrates its strong insulin-mimetic and insulin-sensitizing properties in a cellular context. nih.gov

The primary mechanism by which insulin-stimulated glucose uptake occurs in fat and muscle cells is through the translocation of Glucose Transporter 4 (GLUT4) from intracellular storage vesicles to the plasma membrane. mdpi.comunsri.ac.id Enhanced insulin signaling, resulting from PTP1B inhibition, activates downstream proteins such as Akt (Protein Kinase B). nih.govmdpi.com This activation is a critical step in the signaling cascade that triggers the movement and fusion of GLUT4-containing vesicles with the cell surface. unsri.ac.idmdpi.com

Studies have confirmed that this compound treatment leads to an increased amount of GLUT4 on the plasma membrane of 3T3-L1 adipocytes. nih.gov By inhibiting PTP1B, this compound enhances insulin-stimulated phosphorylation of Akt, which subsequently promotes the membrane translocation of GLUT4, making more transporters available to facilitate glucose entry into the cell. nih.gov

Activation of Insulin Receptor and Downstream Signaling Components (e.g., AKT)

This compound has been identified as an activator of the insulin signaling pathway. nih.gov Studies have shown that it can stimulate the phosphorylation of the insulin receptor (IR), a critical initial step in the insulin signaling cascade. nih.gov This activation is not direct but is believed to be a consequence of this compound's inhibitory action on protein tyrosine phosphatases (PTPs), which are enzymes that negatively regulate the insulin pathway by dephosphorylating the IR. nih.govmdpi.com

Following the activation of the insulin receptor, downstream signaling components are engaged. A key protein in this cascade is AKT, also known as Protein Kinase B. Research conducted on 3T3-L1 adipocytes and CHO-K1 cells demonstrated that treatment with this compound leads to the phosphorylation and activation of AKT. nih.govresearchgate.net The activation of the IR/AKT pathway is crucial for mediating many of insulin's metabolic effects, including the translocation of the GLUT4 glucose transporter to the cell membrane, which facilitates glucose uptake. nih.govmdpi.comunifi.it By promoting the activation of IR and AKT, this compound effectively mimics and sensitizes the cellular response to insulin. nih.gov

Inhibition of Phospholipase A2 (PLA2) Activity

A significant area of investigation for this compound has been its inhibitory effect on phospholipase A2 (PLA2), a family of enzymes that play a central role in inflammation by releasing arachidonic acid from cell membranes. ebi.ac.uknih.gov

This compound demonstrates a notable and selective inhibitory activity against human synovial phospholipase A2 (hsPLA2), also known as group IIA PLA2. ebi.ac.uknih.gov This enzyme is found in high concentrations in the synovial fluid of patients with inflammatory arthritis. Research has established that this compound inhibits hsPLA2 with a reported half-maximal inhibitory concentration (IC50) of 2.0 μM. ebi.ac.uknih.govresearchgate.net This selective inhibition suggests a potential role in modulating inflammatory processes where hsPLA2 is a key mediator.

The inhibitory profile of this compound has been compared to that of manoalide, a well-known sesterterpenoid marine natural product and a reference inhibitor for PLA2. researchgate.netnih.gov Studies indicate that this compound exerts a higher potency and greater selectivity towards human synovial PLA2 than manoalide. ebi.ac.ukresearchgate.netresearchgate.net This enhanced selectivity is a significant finding, as it points to a more targeted interaction with the specific PLA2 isoform implicated in certain inflammatory conditions.

Table 1: Comparison of this compound with Reference PLA2 Inhibitor

| Compound | Target Enzyme | Comparative Potency/Selectivity |

|---|---|---|

| This compound | Human Synovial PLA2 (hsPLA2) | Higher potency and selectivity than manoalide. ebi.ac.ukresearchgate.netresearchgate.net |

| Manoalide | Phospholipase A2 (PLA2) | Reference inhibitor; less potent and selective for hsPLA2 compared to this compound. ebi.ac.ukresearchgate.netresearchgate.net |

In addition to direct enzyme inhibition, this compound has been shown to modulate functions of human leukocytes. At a concentration of 10 μM, this compound affects the degranulation process in leukocytes, measured by the release of elastase. ebi.ac.ukresearchgate.net Furthermore, it also influences superoxide (B77818) production, a key component of the oxidative burst in neutrophils used to destroy pathogens. ebi.ac.ukresearchgate.net This indicates that this compound's anti-inflammatory potential may extend beyond PLA2 inhibition to include direct modulation of inflammatory cell responses.

Other Investigated Enzymatic and Receptor Interactions

Beyond its effects on PLA2, this compound's ability to activate the insulin pathway is attributed to its interaction with another class of enzymes. Research has identified Protein Tyrosine Phosphatase 1B (PTP1B) as a key target. nih.govmdpi.com PTP1B is a negative regulator of both insulin and leptin signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. mdpi.commdpi.comunifi.it

This compound has been shown to be a potent and reversible inhibitor of PTP1B, with reported IC50 values of 1.5 μM and 6.70 μM in different studies. nih.govebi.ac.uk This inhibition is considered the likely mechanism behind its ability to increase the phosphorylation of the insulin receptor and activate downstream signaling. nih.gov The inhibition of PTP1B by this compound was found to be more specific compared to other phosphatases like TCPTP and CD45. nih.gov

Table 2: Inhibitory Activity of this compound on Key Enzyme Targets

| Target Enzyme | Enzyme Commission (EC) Number | IC50 |

|---|---|---|

| Human Synovial Phospholipase A2 (hsPLA2) | EC 3.1.1.4 | 2.0 μM ebi.ac.uknih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | EC 3.1.3.48 | 1.5 μM - 6.70 μM nih.govebi.ac.uk |

Ligand-Target Interaction Dynamics (Computational and Experimental Approaches)

Understanding how a ligand like this compound interacts with its biological targets is fundamental to explaining its activity. While specific computational docking and molecular dynamics studies for this compound are not extensively detailed in the provided sources, the principles of these approaches are well-established for studying ligand-target interactions. d-nb.infomdpi.complos.org Computational methods like molecular docking predict the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulations can reveal the stability and dynamic behavior of the ligand-protein complex over time. d-nb.infoupc.edu

Experimentally, the dynamics of this compound's interaction with PTP1B have been characterized. It is described as a "slow-binding" inhibitor, a kinetic feature where the final steady-state level of inhibition is not achieved instantaneously but over a period of time. nih.gov Furthermore, the inhibition of PTP1B by this compound was found to be reversible. nih.gov This experimental data on the kinetics and reversibility of the interaction provides crucial insights into the dynamic nature of how this compound engages with its enzymatic target.

Preclinical Research Models and in Vitro/in Vivo Efficacy Studies of Dysidine

Cell-Based Assays for Glucose Homeostasis and Insulin (B600854) Sensitization

Cell-based assays have been fundamental in characterizing the biological effects of dysidine at the cellular level. The 3T3-L1 adipocyte cell line, a well-established model for studying adipogenesis and glucose metabolism, has been central to this research. researchgate.netplos.org

The effect of this compound on glucose transport has been quantified using glucose uptake assays in fully differentiated 3T3-L1 adipocytes. researchgate.netnih.gov In these experiments, cells are typically incubated with this compound, and the uptake of a radiolabeled glucose analog, such as 2-[³H]-deoxy-D-glucose, is measured. researchgate.net

Research findings indicate that this compound significantly promotes glucose uptake in 3T3-L1 cells in a dose-dependent manner. researchgate.netnih.gov Notably, at a concentration of 20 µmol/L, the potency of this compound was observed to be nearly equivalent to that of 17 nmol/L insulin, a key positive control in these assays. researchgate.netnih.gov This demonstrates a potent insulin-mimetic effect in this specific cellular context.

Table 1: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes

| Compound | Concentration | Relative Glucose Uptake (%) |

|---|---|---|

| DMSO (Vehicle) | - | 100 |

| This compound | 5 µmol/L | ~150 |

| This compound | 10 µmol/L | ~250 |

| This compound | 20 µmol/L | ~400 |

| Insulin | 17 nmol/L | ~400 |

Data are approximated from graphical representations in the source literature for illustrative purposes. researchgate.netnih.gov

To investigate the molecular mechanisms underlying its effects on glucose uptake, Western blotting has been employed to assess the activation state of key proteins in the insulin signaling pathway. researchgate.netmdpi.comresearchgate.net Studies in differentiated 3T3-L1 cells have shown that this compound activates proximal insulin receptor signaling events. researchgate.netresearchgate.net

Incubation with this compound led to a dose-dependent increase in the tyrosine phosphorylation of the insulin receptor (IR) and the downstream kinase, AKT, without altering the total protein levels of IR and AKT. researchgate.netresearchgate.net This suggests that this compound's activity involves the direct or indirect modulation of the phosphorylation status of these critical signaling nodes. Interestingly, this compound was also found to promote the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK), an effect not observed with insulin stimulation, hinting at the involvement of additional pathways. researchgate.netresearchgate.net

Table 2: Effect of this compound on Insulin Signaling Proteins in 3T3-L1 Cells

| Target Protein | This compound Concentration | Observation | Reference |

|---|---|---|---|

| Phospho-Insulin Receptor (p-IR) | 5-20 µmol/L | Dose-dependent increase | researchgate.netresearchgate.net |

| Phospho-AKT (p-AKT) | 5-20 µmol/L | Dose-dependent increase | researchgate.netresearchgate.net |

| Phospho-p38 MAPK (p-p38) | 5-20 µmol/L | Increased phosphorylation | researchgate.netresearchgate.net |

The primary mechanism for insulin-stimulated glucose uptake in adipocytes and muscle cells is the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. researchgate.netresearchgate.netnih.gov Immunostaining techniques have been used to visualize the effect of this compound on the subcellular localization of GLUT4. researchgate.netmdpi.comnih.gov

In both 3T3-L1 adipocytes and Chinese Hamster Ovary (CHO-K1) cells stably expressing GLUT4, treatment with this compound was shown to promote the translocation of GLUT4 to the cell membrane. researchgate.netresearchgate.net This finding directly links the observed increase in glucose uptake to the increased presence of GLUT4 transporters at the cell surface, which is a critical step in facilitating glucose entry into the cell. researchgate.net This translocation is a hallmark of enhanced insulin sensitivity. researchgate.net

Enzyme Inhibition Assays (e.g., PTP1B, PLA2)

To identify potential molecular targets of this compound, enzyme inhibition assays have been conducted. This research has primarily focused on Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway, and has also indicated activity against Phospholipase A2 (PLA2). researchgate.netnih.gov

Studies have identified this compound as a potent inhibitor of PTP1B. researchgate.netmdpi.com In vitro enzymatic assays determined its IC₅₀ value to be 1.5 µmol/L. researchgate.net Further kinetic analysis revealed that this compound acts as a reversible and slow-binding inhibitor of PTP1B. researchgate.net Competition assays with the substrate p-nitrophenyl phosphate (B84403) (pNPP) indicated that this compound likely binds to the active site of the enzyme, demonstrating a competitive mode of inhibition. researchgate.net The inhibition of PTP1B is a well-recognized strategy for enhancing insulin sensitivity, as it prevents the dephosphorylation and subsequent inactivation of the insulin receptor. This compound also showed moderate selectivity for PTP1B over other phosphatases like TC-PTP and CD45. researchgate.net

Table 3: Inhibitory Activity and Selectivity of this compound against Protein Tyrosine Phosphatases (PTPs)

| Enzyme | This compound IC₅₀ (µmol/L) | Reference |

|---|---|---|

| PTP1B | 1.5 | researchgate.net |

| hPTP1B | 6.70 | |

| TC-PTP | >10 | researchgate.net |

| CD45 | >10 | researchgate.net |

Additionally, this compound has been identified as an inhibitor of phospholipase A2 (PLA2). nih.gov Specific studies have evaluated its effect against four different groups of secretory PLA2 (sPLA2), confirming its inhibitory activity. researchgate.net However, detailed kinetic data and IC₅₀ values from these specific PLA2 assays are not extensively detailed in the reviewed literature.

Animal Models for Metabolic Regulation Studies (Pre-clinical, non-human trial data)

Multiple sources report that this compound has entered preclinical trials for the treatment of diabetes, which implies the use of animal models to study its in vivo effects. researchgate.netresearchgate.net These studies are crucial for understanding how the in vitro efficacy of a compound translates to a whole-organism physiological system. Animal models of metabolic disorders, such as diet-induced obese mice or genetic models like the db/db mouse, are standard for evaluating potential anti-diabetic agents. mdpi.com

However, despite reports of its advancement to this stage, specific, publicly available data from in vivo animal studies detailing this compound's effects on metabolic regulation, such as blood glucose levels, insulin tolerance, or body weight, were not found in the reviewed scientific literature. researchgate.netnih.gov

Pharmacological Characterization of this compound in Relevant Biological Systems

The pharmacological profile of this compound, based on the available preclinical data, characterizes it as a potent insulin-sensitizing and insulin-mimetic agent. researchgate.netmdpi.com Its primary mechanism of action in the context of glucose homeostasis appears to be the inhibition of PTP1B. researchgate.netresearchgate.net

By acting as a reversible, slow-binding, and competitive inhibitor of PTP1B, this compound prevents the dephosphorylation of the insulin receptor. researchgate.net This leads to the sustained activation of the insulin signaling cascade, as evidenced by the increased phosphorylation of both the insulin receptor itself and its downstream effector, AKT. researchgate.netresearchgate.net The activation of this pathway culminates in the translocation of GLUT4 transporters to the plasma membrane of adipocytes, which, in turn, significantly enhances glucose uptake from the extracellular environment. researchgate.netresearchgate.net The compound's ability to also inhibit PLA2 suggests it may have multiple mechanisms of action or broader pharmacological effects that warrant further investigation. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Structural Optimization for Dysidine Analogues

Identification of Key Pharmacophores for PTP1B Inhibition

Dysidine has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govnih.gov While specific SAR studies detailing the pharmacophores of this compound itself are limited, general pharmacophore models for PTP1B inhibitors have been well-established. These models typically highlight the importance of specific chemical features for effective binding and inhibition.

A common pharmacophore model for PTP1B inhibitors includes:

Hydrogen Bond Acceptors: These features are crucial for interacting with key amino acid residues in the active site of PTP1B.

Hydrophobic/Aromatic Regions: These parts of the molecule often fit into hydrophobic pockets within the enzyme, contributing significantly to binding affinity.

A Ring Aromatic Feature: This is often essential for stacking interactions within the enzyme's binding site.

In the context of this compound's structure, the quinone moiety with its hydroxyl and carbonyl groups likely serves as a key hydrogen bonding region. The bulky sesquiterpenoid tail, a decalin ring system, provides the necessary hydrophobicity to anchor the molecule within the enzyme. The precise orientation and combination of these features are critical for its inhibitory action. Further studies on this compound analogues would be necessary to precisely map which structural elements are indispensable for PTP1B inhibition and which can be modified to enhance potency.

Table 1: General Pharmacophoric Features for PTP1B Inhibitors

| Pharmacophoric Feature | Putative Role in this compound | Importance for PTP1B Inhibition |

|---|---|---|

| Hydrogen Bond Acceptors/Donors | Quinone ring with hydroxyl and carbonyl groups | Interaction with catalytic site residues |

| Hydrophobic Core | Sesquiterpenoid (decalin) moiety | Anchoring in hydrophobic pockets |

| Aromatic Features | The quinone ring itself can participate in pi-stacking | Enhances binding affinity |

Analysis of Structural Modulations on PLA2 Inhibitory Activity

In addition to its effects on PTP1B, this compound has been reported to be a selective inhibitor of human synovial phospholipase A2 (PLA2), with an IC50 value of 2.0 μM. ebi.ac.uk PLA2 enzymes are implicated in inflammatory processes by catalyzing the release of arachidonic acid from phospholipids. The structural features of this compound that contribute to this activity are of significant interest for developing anti-inflammatory agents.

SAR studies on other sesquiterpenoids, such as sesquiterpene lactones, that inhibit PLA2 have provided insights that can be extrapolated to this compound. nih.gov These studies often reveal that:

The hydrophobicity and volume of the molecule are critical. The bulky sesquiterpene tail of this compound likely plays a role in occupying the hydrophobic channel of the PLA2 active site.

The presence of electrophilic centers , such as the quinone moiety in this compound, can be important for interacting with nucleophilic residues in the enzyme.

Rational Design of this compound Derivatives

The dual activity of this compound against both PTP1B and PLA2 makes it an attractive scaffold for rational drug design. The goal of such design would be to create derivatives with improved potency, selectivity, and drug-like properties. Based on the presumed pharmacophores, several strategies could be employed:

Modification of the Sesquiterpenoid Tail: Synthesizing analogues with varied alkyl chains or different ring systems could optimize hydrophobic interactions for either PTP1B or PLA2. For instance, increasing lipophilicity might enhance PLA2 inhibition.

Alteration of the Quinone Ring: Introducing different substituents on the quinone ring could fine-tune electronic properties and hydrogen bonding capabilities to improve affinity for the target enzyme's active site.

Modification of the Taurine Side Chain: The role of the sulfonic acid group is not fully elucidated. Replacing it with other polar or charged groups (e.g., a carboxylic acid) could help determine its importance for activity and potentially improve pharmacokinetic properties.

The design process would involve creating a library of these new analogues and testing them against both enzymes to build a comprehensive SAR profile. This would help in identifying derivatives that are either potent dual inhibitors or highly selective for one of the targets.

Computational Chemistry Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational chemistry provides powerful tools to understand and predict the interactions between a ligand like this compound and its target enzymes at a molecular level.

Molecular Docking: This technique would be used to predict the preferred binding pose of this compound within the active sites of PTP1B and PLA2. By analyzing the crystal structures of these enzymes, researchers can perform virtual docking experiments to:

Identify the key amino acid residues that interact with this compound.

Visualize the hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-enzyme complex.

Calculate a theoretical binding affinity (docking score), which can help prioritize which this compound derivatives to synthesize.

For example, docking studies could confirm that the quinone moiety of this compound forms hydrogen bonds with residues in the catalytic site of PTP1B, while the sesquiterpene tail occupies a nearby hydrophobic pocket. Similarly, docking into PLA2 could show the sesquiterpene tail buried in the enzyme's hydrophobic channel. These models would provide a structural basis for the observed biological activities and guide the rational design of new, more potent inhibitors. By comparing the docking poses and scores of a series of analogues, a more detailed and predictive SAR model can be developed.

Future Research Trajectories and Potential Academic Applications

Elucidation of Additional Molecular Targets and Off-Target Effects

Initial studies have identified protein tyrosine phosphatases (PTPs), particularly protein tyrosine phosphatase 1B (PTP1B), as a key molecular target of dysidine. nih.govnih.govnih.gov this compound has been shown to be a potent inhibitor of PTP1B, with an IC50 value of 1.5 μmol/L. nih.gov This inhibition is believed to be a primary mechanism behind its insulin-sensitizing effects. nih.govnih.gov The compound acts as a reversible and competitive inhibitor of PTP1B. nih.gov Another identified target is human synovial phospholipase A2, which this compound selectively inhibits with an IC50 of 2.0 μM. ebi.ac.uk

Future research will focus on identifying additional molecular targets to gain a more comprehensive understanding of this compound's polypharmacology. Understanding these interactions is crucial for predicting its full range of biological effects. Concurrently, investigating potential off-target effects is a critical area of future research. nih.govnih.gov Identifying unintended molecular interactions will be essential for developing this compound or its analogs as safe and effective therapeutic agents. nih.gov

Comprehensive Investigation of Signal Transduction Cascades

A comprehensive investigation into the signal transduction cascades modulated by this compound is a critical future direction. prbb.orgalbert.ioresearchgate.net This involves mapping the intricate network of molecular events that are triggered upon this compound's interaction with its targets. Understanding how this compound influences these complex communication networks within the cell is fundamental to deciphering its mechanism of action. prbb.orgalbert.io

Development of Advanced Analytical Methods for this compound Detection and Quantification in Biological Matrices

The accurate detection and quantification of this compound in complex biological matrices such as plasma, urine, and tissues are paramount for preclinical and clinical studies. nih.govcapes.gov.br Advanced analytical techniques are essential for this purpose. researchgate.netnih.govjfda-online.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), stands out as a powerful tool due to its high sensitivity and selectivity. jfda-online.commdpi.com Other promising techniques include gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Future research will focus on developing and validating robust and sensitive analytical methods for this compound. This includes optimizing sample preparation techniques to minimize matrix effects, which can interfere with accurate quantification. nih.gov The establishment of such methods is a prerequisite for pharmacokinetic and pharmacodynamic studies.

Exploring Novel Synthetic Pathways for Scalable Production

The natural abundance of this compound from its marine source, the sponge Dysidea sp., is limited. ebi.ac.ukresearchgate.net Therefore, the development of efficient and scalable synthetic pathways is crucial for ensuring a sustainable supply for research and potential therapeutic applications. researchgate.netadesisinc.compreprints.orguochb.czrsc.org Current research has explored the total synthesis of this compound and its analogs. researchgate.net

Future efforts in this area will likely focus on route scouting to identify more efficient and cost-effective synthetic strategies. adesisinc.com This may involve the development of novel chemical reactions and the optimization of existing ones to improve yields and reduce the number of synthetic steps. The ability to produce this compound and its derivatives on a larger scale will facilitate more extensive biological evaluation and preclinical development. uochb.cz

Integration of Omics Technologies (Proteomics, Metabolomics) to Understand this compound's Biological Impact

To gain a holistic understanding of the biological impact of this compound, the integration of "omics" technologies is indispensable. nih.govuninet.eduhumanspecificresearch.orgazti.es These high-throughput approaches provide a comprehensive view of the molecular changes occurring within a biological system in response to a compound. biobide.com

Proteomics: The large-scale study of proteins, can identify changes in protein expression and post-translational modifications induced by this compound. omicsonline.orgmdpi.comukbiobank.ac.ukdecode.com This can help in identifying novel protein targets and understanding the broader cellular response.

Metabolomics: The comprehensive analysis of metabolites, can reveal alterations in metabolic pathways affected by this compound. uninet.eduazti.es This is particularly relevant for understanding its effects on glucose and lipid metabolism.

Collaborative Research Initiatives in Marine Chemical Ecology and Drug Discovery

The discovery and development of marine natural products like this compound highlight the importance of collaborative research. studyintaiwan.orggu.seono-pharma.comdndi.orgnoaa.govgu.senih.govspringernature.com Future progress will be significantly enhanced through interdisciplinary collaborations.

Marine Chemical Ecology: Understanding the ecological role of this compound in its natural environment can provide insights into its biological functions. gu.senoaa.govgu.se Collaborations between marine biologists and chemists are essential for this purpose.

Drug Discovery: Partnerships between academic research institutions and pharmaceutical companies can accelerate the translation of basic research findings into new therapeutic agents. ono-pharma.comdndi.orgnih.govspringernature.com These collaborations can leverage the specialized expertise and resources of each partner, from natural product isolation and characterization to preclinical and clinical development. nih.gov

Such initiatives are crucial for navigating the complexities of drug discovery and maximizing the therapeutic potential of marine-derived compounds like this compound.

Q & A

Q. What experimental models are most appropriate for investigating Dysidine’s modulation of insulin signaling pathways?

this compound’s effects on insulin signaling have been studied using 3T3-L1 adipocytes (a model for glucose uptake and adipocyte differentiation) and CHO-K1 cells (a versatile mammalian cell line). Key protocols include:

- Differentiation : Fully differentiate 3T3-L1 cells into adipocytes to assess GLUT4 translocation .

- Treatment conditions : Serum starvation (4 hours) followed by this compound exposure (5–20 µM for 2 hours) to mimic insulin-like activity.

- Detection methods : Western blotting for phosphorylation levels of insulin receptor (IR), AKT, and downstream kinases (e.g., GSK3α/β, Erk1/2) . These models allow precise tracking of proximal insulin signaling events, as demonstrated in Figure 3 of the seminal study .

Q. How does this compound induce insulin receptor (IR) phosphorylation, and how does this compare to endogenous insulin?

this compound enhances IR tyrosine phosphorylation in a dose-dependent manner (5–20 µM), mimicking insulin’s effects but with distinct kinetics. Key methodological insights:

- Time-course experiments : this compound’s activation peaks at 2 hours, whereas insulin acts within minutes .

- Comparative controls : Co-treatment with insulin (17 nM) and pervanadate (a phosphatase inhibitor) helps differentiate pathway-specific effects.

- Statistical validation : Use triplicate experiments (n=3) with standard deviation (SD) and p-values (e.g., p<0.01 for AKT phosphorylation at 20 µM this compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s activation of p38 MAPK versus insulin’s lack of effect?

this compound uniquely activates p38 MAPK phosphorylation in 3T3-L1 cells, unlike insulin, suggesting off-target or pathway-specific modulation . Methodological approaches to explore this include:

- Kinase activity assays : Test this compound’s direct interaction with p38 MAPK or upstream kinases (e.g., MKK3/6).

- Inhibitor studies : Use p38 MAPK inhibitors (e.g., SB203580) to determine if p38 activation is essential for this compound’s insulin-mimetic effects.

- Phosphoproteomics : Map global phosphorylation changes to identify novel targets .

Q. What methodological considerations are critical when optimizing this compound’s dose-dependent effects for reproducibility?

Key factors include:

- Cytotoxicity screening : Conduct CCK-8 or MTT assays to rule out cell death at higher concentrations (e.g., >20 µM).

- Dose-response curves : Use non-linear regression to calculate EC50 values for IR/AKT phosphorylation.

- Batch variability : Standardize this compound sourcing and purity (e.g., HPLC validation) to minimize experimental noise.

- Replication : Adopt triplicate measurements and independent biological replicates, as in Figure 3 .

Q. How can researchers address potential off-target effects of this compound in insulin pathway studies?

this compound’s inhibition of protein tyrosine phosphatases (PTPases) may confound results. Strategies include:

- PTPase activity assays : Measure this compound’s impact on recombinant PTPases (e.g., PTP1B) to isolate direct effects.

- Knockout models : Use CRISPR-edited cells lacking specific PTPases to assess pathway specificity.

- Comparative pharmacology : Test structurally related sesquiterpene quinones to identify this compound-specific mechanisms .

Methodological Frameworks for this compound Studies

- Experimental design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Data interpretation : Group findings by research questions (e.g., IR activation vs. off-target kinase effects) and use statistical tools (ANOVA, t-tests) to address variability .

- Contradiction analysis : Apply iterative hypothesis testing (e.g., revisiting p38 MAPK data with phospho-specific antibodies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.